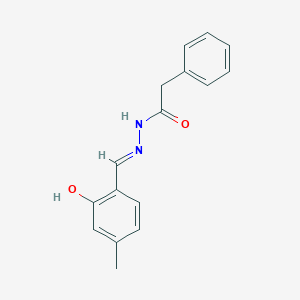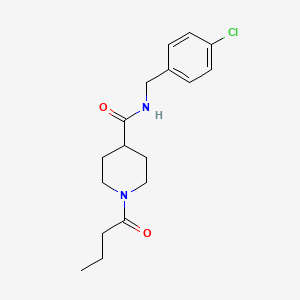![molecular formula C20H22N4O4 B6026542 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide, also known as AN-9, is a synthetic compound that has been extensively studied for its potential pharmacological properties. AN-9 has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces inflammation and may have potential therapeutic applications for inflammatory diseases such as arthritis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antiviral activity. This compound has also been found to have antioxidant properties, which may have potential therapeutic applications for various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been extensively studied, and its properties are well-known. However, this compound also has some limitations. It is a relatively complex compound, and its synthesis requires several steps. This compound is also not very soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of this compound in animal models of disease to determine its potential therapeutic applications. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological properties. Finally, the development of new synthetic methods for the production of this compound may improve its availability for research purposes.
Métodos De Síntesis
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-(4-acetyl-1-piperazinyl)aniline. The resulting intermediate is then reacted with 2-methyl-3-nitrobenzoic acid to form this compound. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antiviral activity against herpes simplex virus type 1 and 2.
Propiedades
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-14-18(4-3-5-19(14)24(27)28)20(26)21-16-6-8-17(9-7-16)23-12-10-22(11-13-23)15(2)25/h3-9H,10-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCKNZYHCBQMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6026462.png)

![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)
![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6026486.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B6026494.png)
![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B6026524.png)

![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)

![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)